molecular formula C9H10N2O3 B8410574 4-(2-Hydroxyethoxy)-2-amino-1,3-benzoxazol

4-(2-Hydroxyethoxy)-2-amino-1,3-benzoxazol

Cat. No. B8410574
M. Wt: 194.19 g/mol
InChI Key: UEANEXHBMQMPTD-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

The title compound was prepared according to the procedure of Example 91, Step 1, starting from 4-hydroxy-2-amino-1,3-benzoxazol* (0,97 g, 6.5 mmol) and ethylene carbonate (0.63 g, 7.1 mmol). Solid; yield 46%; mp 124-126° C. Anal. (C9H10N2O3) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C1(=O)O[CH2:15][CH2:14][O:13]1>>[OH:13][CH2:14][CH2:15][O:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=C1N=C(O2)N
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
C1(OCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC=CC2=C1N=C(O2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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